2C-B-Fly

Übersicht

Beschreibung

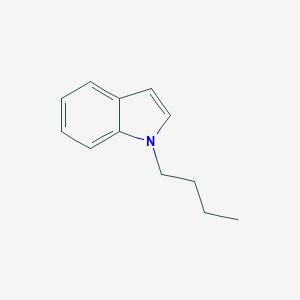

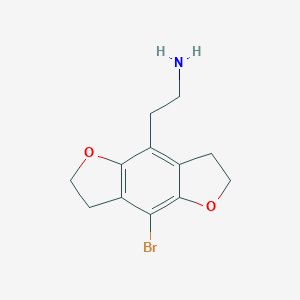

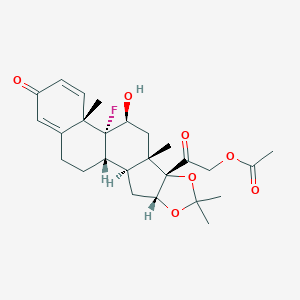

2,3-fbenzofuran-8-yl)ethanamine, is a psychedelic phenethylamine and designer drug. It was first synthesized in 1996 by Aaron P. Monte . The compound is derived from 2C-B, which itself is a derivative of mescaline . The name “Fly” is inspired by the two dihydrofuran rings that flank the benzene ring .

Wissenschaftliche Forschungsanwendungen

2C-B-Fly has been utilized in various scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.

Biology: The compound is used to investigate the effects of psychedelics on neural pathways and neurotransmitter systems.

Medicine: Research on this compound contributes to understanding the therapeutic potential of psychedelics in treating mental health disorders.

Wirkmechanismus

Target of Action

2C-B-Fly, also known as 2,5-dimethoxy-4-bromophenethylamine, is a psychedelic phenylethylamine derivative . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT 2A), 5-hydroxytryptamine-2B (5-HT 2B), and 5-hydroxytryptamine-2C (5-HT 2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

This compound acts as a partial agonist at the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the compound’s characteristic psychedelic effects.

Biochemical Pathways

It is known that the compound undergoes metabolic processes resulting in various metabolites . Major detected metabolic pathways include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in animal models . After administration, peak drug concentrations were detected 30 minutes in serum and 60 minutes in brain tissue . The parental compound was still present in the brain 8 hours after administration . These findings suggest that this compound penetrates animal brain tissue in a relatively slow manner .

Result of Action

The acute administration of this compound has been observed to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . It has also been reported to induce mild psychedelic effects, including changes in perceptions (distances, colors, shapes, and lights) and different body feelings .

Action Environment

It is known that the compound’s effects can be influenced by factors such as dosage, route of administration, individual physiology, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

There are three common routes of administration: oral, insufflation, and 'boofing’ . The chart above is intended for oral RoA, although it holds decently accurate with the others . Orally taking 2C-B-FLY can lead to nausea . In theory, dihydro-difuran analogs of any of the 2Cx / DOx family of drugs could be made, and would be expected to show similar activity to the parent compounds, 2-CB, DOB, DOM, etc .

Biochemische Analyse

Biochemical Properties

The hallucinogenic effect of 2C-B-Fly is mediated by its partial agonistic activity at the 5-HT 2A serotonin receptor, but also has a high binding affinity for the 5-HT 1D, 5-HT 1E, 5-HT 1A, 5-HT 2B and 5-HT 2C receptors . These interactions with various serotonin receptors suggest that this compound plays a significant role in biochemical reactions involving these receptors.

Cellular Effects

This compound is known to induce mild psychedelic effects . It has been reported to cause changes in perception, such as wavering and transforming visuals with eyes open, and vivid mental images or visions with eyes closed . It also has a strong bodyload that some describe as a rather pleasant buzz throughout the body .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with various serotonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to its psychedelic effects

Temporal Effects in Laboratory Settings

In laboratory settings, peak drug concentrations of this compound were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . This suggests that this compound has a relatively slow penetration into brain tissue and a prolonged presence, which supports the observed long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, specifically adult male Wistar rats, locomotor activity was dose-dependently reduced by this compound . The acoustic startle reaction (ASR) was also strongly disrupted, with the drug’s effect on prepulse inhibition (PPI) being weaker . These effects were observed at dosages ranging from 0.2 to 5 mg/kg .

Metabolic Pathways

The major metabolic pathways of this compound are mono- and poly-hydroxylation, O-demethylation, and oxidative debromination . These metabolic processes involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels .

Transport and Distribution

This compound readily passes through the blood-brain barrier, as evidenced by a markedly higher concentration of the drug in brain tissue compared to blood serum . This suggests that this compound is efficiently transported and distributed within cells and tissues.

Vorbereitungsmethoden

The synthesis of 2C-B-Fly involves several steps, starting from 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran. One common synthetic route includes the nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane . The reaction conditions typically require a catalyst to facilitate the formation of the nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by bromination to introduce the bromine atom at the 4-position of the benzofuran ring .

Analyse Chemischer Reaktionen

2C-B-Fly undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogenation reactions can introduce halogen atoms into the benzofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .

Vergleich Mit ähnlichen Verbindungen

2C-B-Fly is structurally similar to other compounds in the 2C family, such as:

2C-I-Fly: This compound is the dihydrofuran analog of 2C-I, with an iodine atom instead of a bromine atom.

2C-D-Fly: The dihydrofuran analog of 2C-D, with a methyl group instead of a bromine atom.

The uniqueness of this compound lies in its combination of the phenethylamine core with the dihydrofuran rings, which imparts distinct pharmacological properties compared to its analogs .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2C-B-Fly involves the alkylation of 2,5-dimethoxybenzaldehyde with 2-(2-chloroethyl)-1-methylpyrrolidine, followed by reduction of the resulting imine with sodium borohydride. The final step involves N-alkylation of the primary amine with 1-(2-fluoroethyl)piperidine.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-(2-chloroethyl)-1-methylpyrrolidine", "sodium borohydride", "1-(2-fluoroethyl)piperidine" ], "Reaction": [ "2,5-dimethoxybenzaldehyde is reacted with 2-(2-chloroethyl)-1-methylpyrrolidine in the presence of a base such as potassium carbonate to form the corresponding imine.", "The imine is then reduced with sodium borohydride to yield the amine intermediate.", "The amine intermediate is then reacted with 1-(2-fluoroethyl)piperidine in the presence of a base such as potassium carbonate to form the final product, 2C-B-Fly." ] } | |

CAS-Nummer |

178557-21-6 |

Molekularformel |

C12H15BrClNO2 |

Molekulargewicht |

320.61 g/mol |

IUPAC-Name |

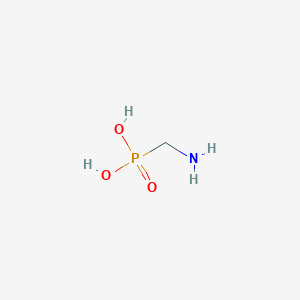

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |

InChI-Schlüssel |

XHRNOQRXDGETTA-UHFFFAOYSA-N |

SMILES |

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |

Kanonische SMILES |

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |

Aussehen |

Assay:≥98%A crystalline solid |

| 733720-95-1 178557-21-6 |

|

Piktogramme |

Irritant |

Synonyme |

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)

![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)